molecular formula C11H12BrClN2O B8196985 (3-Bromo-5-chloropyridin-2-yl)(piperidin-1-yl)methanone

(3-Bromo-5-chloropyridin-2-yl)(piperidin-1-yl)methanone

Cat. No.: B8196985
M. Wt: 303.58 g/mol
InChI Key: JGRIOAUNGSFUSW-UHFFFAOYSA-N
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Description

(3-Bromo-5-chloropyridin-2-yl)(piperidin-1-yl)methanone is an organic compound that features a pyridine ring substituted with bromine and chlorine atoms, and a piperidine ring attached via a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-chloropyridin-2-yl)(piperidin-1-yl)methanone typically involves multi-step reactions. One common method includes the reaction of 3-chloro-2-hydrazinopyridine with toluene and sodium methoxide, followed by the addition of a brominated reagent . The reaction is carried out under reflux conditions, and the product is isolated through filtration and drying processes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-chloropyridin-2-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction and Oxidation: The compound can undergo reduction and oxidation reactions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, brominated reagents, and various nucleophiles. Reaction conditions often involve refluxing in organic solvents such as toluene .

Major Products Formed

The major products formed from these reactions include various substituted pyridine and piperidine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

(3-Bromo-5-chloropyridin-2-yl)(piperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of potential drug candidates due to its ability to interact with biological targets.

    Biological Research: The compound has shown insecticidal and fungicidal activities, making it useful in agricultural research.

    Material Science: It is explored for its potential use in creating novel materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-5-chloropyridin-2-yl)(piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar in structure but with a pyrazole ring instead of a piperidine ring.

    N-(2-(5-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-chloro-6-methylphenyl)acetamide: Contains additional functional groups and exhibits different biological activities.

Uniqueness

(3-Bromo-5-chloropyridin-2-yl)(piperidin-1-yl)methanone is unique due to its specific substitution pattern on the pyridine ring and the presence of the piperidine moiety. This unique structure contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

(3-bromo-5-chloropyridin-2-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClN2O/c12-9-6-8(13)7-14-10(9)11(16)15-4-2-1-3-5-15/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRIOAUNGSFUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=C(C=N2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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